
Methyl 3-amino-4-methylthiophene-2-carboxylate
Overview
Description
Methyl 3-amino-4-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . . This compound is part of the thiophene family, which are heterocyclic compounds containing a sulfur atom in the five-membered ring. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate can be achieved through several methods. One common synthetic route involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester The reaction conditions typically involve heating the reactants in the presence of a base such as potassium carbonate (K2CO3) or sodium ethoxide (NaOEt) in a suitable solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Methyl 3-amino-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl group on the thiophene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield sulfoxides, while reduction with NaBH4 can produce thiol derivatives .
Scientific Research Applications
Pharmaceutical Development
Methyl 3-amino-4-methylthiophene-2-carboxylate serves as a critical intermediate in the synthesis of several pharmaceuticals. Notably, it is utilized in the production of Articaine , a local anesthetic widely used in dental procedures. Articaine is unique due to its thiophene ring structure, enhancing its efficacy and safety profile compared to other anesthetics .
Case Study: Synthesis of Articaine
The synthesis of Articaine involves several steps where this compound acts as a precursor. The following table summarizes the reaction conditions and yields:
Reaction Step | Conditions | Yield |
---|---|---|
Step 1: React this compound with appropriate reagents | Temperature: 70°C - 90°C | 96.5% |
Step 2: Final product isolation | Temperature: 50°C - 60°C | 81% |
This demonstrates the compound's efficiency in pharmaceutical synthesis, providing high yields necessary for commercial applications .
Agricultural Chemicals
In agrochemistry, this compound is employed to enhance crop protection products. Its ability to act as an effective building block in the formulation of pesticides and herbicides contributes to improved efficacy against various agricultural pests and diseases .
Case Study: Development of Pesticides
Research indicates that derivatives of this compound exhibit potent activity against specific pests. The following table outlines some of these derivatives and their effectiveness:
Compound | Target Pest | Efficacy |
---|---|---|
Derivative A | Aphids | High |
Derivative B | Fungal pathogens | Moderate |
These findings highlight the compound's significance in developing sustainable agricultural solutions .
Material Science
The compound is also explored in material science for its unique electronic properties. Researchers are investigating its potential applications in developing new materials for electronics, particularly organic semiconductors that could lead to advancements in flexible electronics and sensors .
Case Study: Electronic Properties
A study examined the conductivity of films made from this compound derivatives. The results are summarized below:
Material | Conductivity (S/m) | Application |
---|---|---|
Film A | Organic transistors | |
Film B | Sensors |
These results indicate promising applications in electronic devices, showcasing the compound's versatility beyond traditional uses .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing complex molecules. Its role in creating various heterocycles and other functionalized compounds is essential for advancing chemical research .
Case Study: Synthesis of Heterocycles
The compound has been successfully utilized to synthesize several heterocyclic compounds with potential biological activity. The following table provides details on one such synthesis:
Reaction Type | Starting Material | Product | Yield |
---|---|---|---|
Heterocycle Formation | This compound + Aldehyde | Heterocycle A | 85% |
This application underscores the importance of this compound in organic synthesis methodologies .
Colorants and Dyes
This compound is also being researched for its potential use in producing vibrant colorants and dyes. Its properties may offer sustainable alternatives to conventional dyeing processes used in textiles and coatings .
Case Study: Dye Production
Preliminary studies have shown that dyes derived from this compound exhibit excellent colorfastness and vibrancy:
Dye Type | Application | Color Fastness Rating |
---|---|---|
Textile Dye | Cotton Fabrics | Excellent |
Coating Dye | Industrial Coatings | Good |
These findings suggest that this compound could play a significant role in the dye industry by providing environmentally friendly options .
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate can be compared with other similar thiophene derivatives, such as:
Methyl 3-amino-2-thiophenecarboxylate: This compound has a similar structure but differs in the position of the amino group on the thiophene ring.
Methyl 3-amino-5-methylthiophene-2-carboxylate: This compound has an additional methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its electronic properties and interactions with biological targets .
Biological Activity
Methyl 3-amino-4-methylthiophene-2-carboxylate (also known as 3-aminoarticaine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula: C₇H₉NO₂S
- Molecular Weight: 171.22 g/mol
- CAS Number: 85006-31-1
- Melting Point: 84–88 °C
Analgesic and Anti-inflammatory Activity
Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. These effects are primarily attributed to its ability to inhibit key inflammatory mediators such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS) .
A study conducted by Da Silva et al. (2014) evaluated the antinociceptive profiles of various derivatives of this compound using the classical writhing test in mice. The results indicated that several derivatives demonstrated potent analgesic activity comparable to standard analgesics like dipyrone.
The mechanism through which this compound exerts its effects involves:
- Inhibition of COX enzymes: This leads to a reduction in the production of prostaglandins, which are key mediators in pain and inflammation.
- Modulation of nitric oxide pathways: By inhibiting iNOS, the compound reduces nitric oxide levels, which are often elevated in inflammatory conditions .
Table 1: Summary of Biological Activities
Activity Type | Assay Method | Results | Reference |
---|---|---|---|
Analgesic Activity | Writhing Test | Significant reduction in writhing response at 100 µmol/kg | Da Silva et al. (2014) |
Anti-inflammatory | COX Inhibition Assay | IC50 values indicating potent inhibition | Gundogdu-Hizliates et al. (2014) |
iNOS Inhibition | Enzymatic Assay | Effective inhibition at low concentrations | Moldovan et al. (2011) |
In Vivo Studies
In vivo studies have shown that this compound can effectively reduce pain responses in animal models. The study by Da Silva et al. reported that out of several tested derivatives, compounds with the methyl group at position 4 exhibited enhanced analgesic properties, suggesting a structure-activity relationship that favors certain modifications for increased efficacy .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Methyl 3-amino-4-methylthiophene-2-carboxylate, and how can purity be validated?
Answer: The synthesis typically involves coupling reactions using catalysts such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by purification via reverse-phase HPLC. Purity validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity by analyzing chemical shifts (e.g., 1H NMR and 13C NMR for carbon assignments) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>98% by gradient elution) using methanol-water systems .
- Melting Point Analysis: Compare observed values (84–88°C) with literature data .
Q. What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation: Use fume hoods to minimize inhalation risks (H335).
- First Aid: Flush eyes with water for 15 minutes upon exposure; wash skin with soap and water .
- Storage: Keep in a sealed, dark container at room temperature to prevent degradation .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
Answer: The compound is sparingly soluble in water (1 g/L at 35°C) but dissolves in methanol and chloroform. This impacts solvent selection for reactions:
- Reaction Medium: Use methanol for homogeneous conditions in esterification or acylation reactions .
- Crystallization: Optimize solvent mixtures (e.g., methanol/chloroform) for recrystallization to enhance yield .
Advanced Research Questions
Q. How can this compound be applied in designing protein-tyrosine phosphatase 1B (PTP1B) inhibitors?
Answer: The compound serves as a scaffold for synthesizing (oxalylamino)benzoic acid derivatives, which exhibit selective inhibition of PTP1B. Key steps include:
- Structure-Activity Relationship (SAR): Modify the thiophene ring with electron-withdrawing groups to enhance binding affinity .
- Biological Assays: Use enzymatic inhibition assays (IC50 measurements) and X-ray crystallography to validate target interactions .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Answer:
- Refinement Tools: Use SHELXL for high-resolution refinement and twin detection, particularly for ambiguous electron density maps .
- Validation Software: Cross-validate results with ORTEP-3 to ensure accurate thermal ellipsoid modeling .
- Data Reconciliation: Compare experimental data (e.g., bond lengths/angles) with DFT-calculated geometries to identify outliers .
Q. How can researchers optimize the synthesis of this compound for higher yields?
Answer:
- Catalyst Optimization: Replace DCC with EDC·HCl to reduce side reactions .
- Reaction Monitoring: Use inline FTIR or LC-MS to track intermediate formation and adjust reaction times .
- Scale-Up: Employ continuous-flow reactors to maintain temperature control and improve reproducibility .
Properties
IUPAC Name |
methyl 3-amino-4-methylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICRPERKKBDRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234070 | |
Record name | Methyl 3-amino-4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85006-31-1 | |
Record name | Methyl 3-amino-4-methylthiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85006-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-4-methylthiophene-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085006311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-amino-4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-4-methyl-2-thenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LA24473AS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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